(R)-ethyl 2-amino-3-(2'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a hydroxy-substituted biphenyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Formation of the Amino Group: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: Finally, the amine is esterified with ethyl chloroformate to yield ®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkyl-substituted derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-methyl-1-butanol: Another chiral amino alcohol used in pharmaceutical synthesis.
®-4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl-phosphonic acid: A compound with similar functional groups and applications.
Uniqueness
®-ethyl 2-amino-3-(2’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(2-hydroxyphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-17(20)15(18)11-12-6-5-7-13(10-12)14-8-3-4-9-16(14)19/h3-10,15,19H,2,11,18H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZAIFGTNNMYOS-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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